molecular formula C12H9P B1590465 5H-Benzo[b]phosphindole CAS No. 244-87-1

5H-Benzo[b]phosphindole

Cat. No.: B1590465
CAS No.: 244-87-1
M. Wt: 184.17 g/mol
InChI Key: IGDNJMOBPOHHRN-UHFFFAOYSA-N
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Description

5H-Benzo[b]phosphindole is a heterocyclic compound that contains a phosphorus atom within its structureThe unique incorporation of phosphorus into the aromatic system imparts distinct chemical and physical properties to this compound .

Mechanism of Action

Target of Action

5H-Benzo[b]phosphindole, an organic phosphorus compound, is primarily used as a catalyst in organic synthesis reactions . It plays a crucial role in the formation of carbon-carbon bonds, hydrogenation, and addition reactions, leading to the synthesis of complex organic molecules .

Mode of Action

The mode of action of this compound involves its participation in various reactions. It acts as a Phosphindole group in organic synthesis, participating in carbon-carbon bond formation, hydrogenation, and addition reactions . This interaction with its targets leads to changes in the molecular structure, resulting in the formation of complex organic molecules .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in organic synthesis. The compound’s interaction with its targets leads to the formation of carbon-carbon bonds, hydrogenation, and addition reactions . These reactions can affect various biochemical pathways, leading to the synthesis of complex organic molecules .

Pharmacokinetics

These properties can impact the bioavailability of this compound, influencing its effectiveness as a catalyst in organic synthesis .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in molecular structure. Through its role as a catalyst in organic synthesis, this compound facilitates the formation of carbon-carbon bonds, hydrogenation, and addition reactions . These changes at the molecular level can lead to the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Benzo[b]phosphindole typically involves the reaction of phosphorus-containing reagents with aromatic compounds. One of the earliest methods, developed by Wittig in 1953, involved the thermal decomposition of pentaphenylphosphorane. This method, although yielding low quantities, laid the foundation for further synthetic approaches .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale reactions. These methods often employ advanced techniques such as catalytic processes and high-throughput synthesis to enhance yield and purity. The specific conditions, including temperature, pressure, and choice of catalysts, are tailored to maximize efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5H-Benzo[b]phosphindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphine oxides back to the parent phosphindole.

Common Reagents and Conditions:

Major Products: The major products of these reactions include phosphine oxides, substituted phosphindoles, and various functionalized derivatives .

Scientific Research Applications

5H-Benzo[b]phosphindole has found applications in several scientific domains:

Comparison with Similar Compounds

  • 5-Phenyl-5H-benzo[b]phosphindole
  • Dibenzophosphole
  • Phosphole-fused π-conjugated acenes

Comparison: 5H-Benzo[b]phosphindole is unique due to its specific incorporation of phosphorus into the aromatic system, which imparts distinct electronic and chemical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for diverse applications in materials science and organic synthesis .

Properties

IUPAC Name

5H-benzo[b]phosphindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9P/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDNJMOBPOHHRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478911
Record name 5H-Benzo[b]phosphindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244-87-1
Record name 5H-Benzo[b]phosphindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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